molecular formula Bi(C2H3O2)3<br>C6H9BiO6 B1580594 Bismuth acetate CAS No. 22306-37-2

Bismuth acetate

Cat. No.: B1580594
CAS No.: 22306-37-2
M. Wt: 386.11 g/mol
InChI Key: WKLWZEWIYUTZNJ-UHFFFAOYSA-K
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Description

Bismuth acetate, also known as bismuth(III) acetate, is a coordination complex with the chemical formula Bi(O2CCH3)3. It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere. This compound is typically found as white crystals or powder and is known for its unique structural properties .

Mechanism of Action

Target of Action

Bismuth acetate primarily targets Helicobacter pylori , a bacterium that causes ulcers and other gastrointestinal ailments . It also exhibits broad antimicrobial activity, making it effective against various bacterial pathogens .

Mode of Action

This compound interacts with its targets by binding to heat shock and histidine-rich proteins, leading to enzyme inhibition . This interaction disrupts the normal functioning of the bacteria, causing oxidative stress . This compound is a coordination complex, featuring Bismuth bound to six oxygen ligands in a distorted polyhedral sphere .

Biochemical Pathways

This compound disrupts multiple essential pathways in the pathogen, including damaging the oxidative defense systems and eliminating the bacterial pH-buffering ability . This disruption is achieved by the binding and functional perturbation of several key enzymes .

Pharmacokinetics

Bismuth compounds, including this compound, are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .

Result of Action

The result of this compound’s action is the relief of symptoms associated with Helicobacter pylori infection, such as ulcers and other gastrointestinal discomforts . It also has the potential to combat bacterial resistance when combined with antibiotics .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it forms exceptionally strong complexes with natural organic matter, suggesting that it will most likely be associated with natural organic matter in soils, sediments, and waters . Additionally, its solubility and bioavailability are influenced by the acidity of the environment .

Biochemical Analysis

Biochemical Properties

Bismuth acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown activity against certain bacteria when combined with other compounds . The nature of these interactions is complex and often involves multiple targets at the molecular level .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . It is known that discontinuation of bismuth compounds usually reverses their toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been detailed, it is known that excessive ingestion can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Bismuth acetate can be synthesized through the reaction of bismuth oxide with acetic anhydride and glacial acetic acid. The reaction product is then recrystallized to obtain high-purity this compound. This method is advantageous as it does not require a nitrogen environment, making it suitable for large-scale production .

Chemical Reactions Analysis

Bismuth acetate undergoes several types of chemical reactions, including hydrolysis, which results in the formation of basic this compound precipitates. This reaction is particularly useful for separating lead and bismuth. The compound can also participate in substitution reactions, where the acetate ligands are replaced by other ligands. Common reagents used in these reactions include water and various organic solvents .

Scientific Research Applications

Bismuth acetate is employed in various scientific research applications. It serves as a starting material in the synthesis of bismuth(III) sulfide, which is used in solution-processable bulk heterojunction solar cells. Additionally, it is used in the preparation of gold-bismuth sulfide heteronanostructures and bismuth titanate nanorods, which function as photocatalysts. This compound is also utilized in the synthesis of triarylbismuth compounds .

Comparison with Similar Compounds

Bismuth acetate is unique compared to other bismuth compounds such as bismuth chloride, bismuth subgallate, and bismuth subsalicylate. While all these compounds have applications in medicine and industry, this compound is particularly noted for its use in the synthesis of advanced materials like bismuth sulfide and bismuth titanate nanorods. Its ability to form strong complexes with organic matter also sets it apart from other bismuth compounds .

Similar Compounds

  • Bismuth chloride
  • Bismuth subgallate
  • Bismuth subsalicylate

Properties

IUPAC Name

bismuth;triacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WKLWZEWIYUTZNJ-UHFFFAOYSA-K
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3]
Source PubChem
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Molecular Formula

Bi(C2H3O2)3, C6H9BiO6
Record name bismuth(III) acetate
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DSSTOX Substance ID

DTXSID101043458
Record name Bismuth acetate
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Molecular Weight

386.11 g/mol
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Physical Description

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Bismuth acetate
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Solubility

INSOL IN WATER; SOL IN ACETIC ACID
Record name BISMUTH ACETATE
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Color/Form

WHITE CRYSTALS

CAS No.

22306-37-2, 29094-03-9
Record name Bismuth acetate
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Record name Bismuth acetate
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Record name Bismuth acetate
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Record name Bismuth triacetate
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Record name BISMUTH ACETATE
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Melting Point

MP: DECOMP
Record name BISMUTH ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bismuth acetate?

A1: this compound is represented by the molecular formula Bi(C2H3O2)3. It has a molecular weight of 432.2 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers utilize various spectroscopic methods to analyze this compound. X-ray photoelectron spectroscopy (XPS) helps determine elemental composition and chemical states. [] Raman spectroscopy confirms the presence of specific chemical bonds and phases, particularly in the context of bismuth oxyiodide synthesis. [] Additionally, UV-Vis diffuse reflectance spectroscopy (DRS) is valuable for characterizing bismuth oxide thin films derived from this compound, revealing information about the band gap and optical properties. []

Q3: How does the choice of bismuth precursor, specifically this compound vs. bismuth nitrate, influence the properties of bismuth vanadate (BiVO4) photocatalysts?

A3: Studies comparing this compound and bismuth nitrate as precursors for BiVO4 synthesis reveal notable differences. BiVO4 synthesized from this compound tends to exhibit smaller particle sizes and higher surface areas compared to those derived from bismuth nitrate. These characteristics directly impact the photocatalytic activity, with acetate-based BiVO4 often displaying enhanced performance. [, ]

Q4: What role does this compound play in the fabrication of thin film humidity sensors?

A4: this compound acts as a dopant in the sol-gel synthesis of titanium dioxide (TiO2) thin films for humidity sensing applications. Incorporating this compound into the TiO2 matrix significantly influences the film's electrical properties, leading to improved sensitivity and a wider measurement range for humidity detection. [, , ]

Q5: How does this compound contribute to the creation of novel nanostructures?

A5: this compound is a key precursor in synthesizing unique bismuth sulfide (Bi2S3) nanostructures with a sheaf-like morphology. The controlled reaction of a this compound-oleic acid complex with elemental sulfur in 1-octadecene results in these intriguing structures, attributed to a crystal splitting growth mechanism. This mechanism, observed in natural mineral formation, is replicated here to create intricate Bi2S3 nanoforms. [, , , ]

Q6: Can this compound function as a catalyst?

A6: Yes, this compound exhibits catalytic activity. It has been successfully employed as a catalyst for the sequential protodeboronation of di- and triborylated indoles. This catalytic activity expands the synthetic toolbox for accessing a variety of borylated indoles, valuable building blocks in organic synthesis. []

Q7: Are there specific advantages to using this compound in catalytic applications compared to other catalysts?

A7: Indeed, this compound offers advantages in specific catalytic scenarios. Compared to traditional catalysts, this compound stands out for its low toxicity and cost-effectiveness. These attributes make it an attractive alternative, particularly in reactions requiring selective protodeboronation, as demonstrated in the synthesis of borylated indoles. []

Q8: How does the stability of this compound in solution impact its use in material synthesis?

A8: The stability of this compound solutions is crucial, particularly during the synthesis of complex oxide materials. Studies highlight that the presence of acetate groups in the this compound precursor can significantly influence the hydrolysis and condensation reactions during the sol-gel process. This, in turn, affects the gel structure of the deposited film and ultimately impacts the crystallization behavior and properties of the final material. []

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